O-Desmethyl-O-ethyl Albendazole-d5
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Overview
Description
O-Desmethyl-O-ethyl Albendazole-d5: is a deuterated form of O-Desmethyl-O-ethyl Albendazole, a derivative of Albendazole. Albendazole is a well-known anthelmintic agent used to treat parasitic worm infestations. The deuterated version, this compound, is often used in scientific research as a stable isotope-labeled compound for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl-O-ethyl Albendazole-d5 involves multiple steps, starting from Albendazole. The process typically includes:
Demethylation: Albendazole undergoes demethylation to form O-Desmethyl Albendazole.
Ethylation: The O-Desmethyl Albendazole is then ethylated to produce O-Desmethyl-O-ethyl Albendazole.
Deuteration: Finally, the compound is deuterated to replace hydrogen atoms with deuterium, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
O-Desmethyl-O-ethyl Albendazole-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
O-Desmethyl-O-ethyl Albendazole-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in studies to understand the metabolism and pharmacokinetics of Albendazole and its derivatives.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug interactions and efficacy.
Industry: Utilized in the development of new anthelmintic agents and other pharmaceuticals.
Mechanism of Action
The mechanism of action of O-Desmethyl-O-ethyl Albendazole-d5 is similar to that of Albendazole. It binds to β-tubulin, inhibiting the polymerization of microtubules, which are essential for cell division and intracellular transport. This disruption leads to the death of parasitic worms. The deuterated form is used to study the pharmacokinetics and metabolic pathways of Albendazole, providing insights into its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
Albendazole: The parent compound, widely used as an anthelmintic agent.
O-Desmethyl Albendazole: A metabolite of Albendazole with similar biological activity.
O-Desmethyl-O-ethyl Albendazole: The non-deuterated form of the compound.
Uniqueness
O-Desmethyl-O-ethyl Albendazole-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research, offering advantages over non-deuterated analogs in terms of tracking and quantification in biological systems.
Properties
Molecular Formula |
C13H17N3O2S |
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Molecular Weight |
284.39 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2S/c1-3-7-19-9-5-6-10-11(8-9)15-12(14-10)16-13(17)18-4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16,17)/i2D3,4D2 |
InChI Key |
BVPQMOQWGJCZGZ-PVGOWFQYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCC |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OCC |
Origin of Product |
United States |
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